![molecular formula C7H10ClNO2S B2384674 Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride CAS No. 107357-02-8](/img/structure/B2384674.png)
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
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Overview
Description
“Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C7H10ClNO2S and a molecular weight of 207.68 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride” involves several steps . One method involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane at temperatures ranging from 0 to 25°C . Another method involves the use of oxalyl dichloride at 0 - 20℃ in an inert atmosphere . Multi-step reactions involving various reagents such as O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, pyridine, lithium borohydride, and 1H-imidazole have also been reported .Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride” is 1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride” are complex and can vary depending on the specific conditions and reagents used . For example, it can react with N-ethyl-N,N-diisopropylamine in dichloromethane at temperatures ranging from 0 to 25°C . It can also react with oxalyl dichloride at 0 - 20℃ in an inert atmosphere .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride” is a powder that should be stored in a dark place, under an inert atmosphere, and at room temperature . Its boiling point is not specified .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory . This makes them valuable in the development of new anti-inflammatory drugs .
Anti-Cancer Properties
Thiophene derivatives also exhibit anti-cancer properties . This opens up possibilities for the development of new cancer treatments .
Use in Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Use in Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This makes them valuable in the electronics industry .
Anti-Microbial Properties
Thiophene derivatives have been found to possess antimicrobial properties . This makes them useful in the development of new antimicrobial agents .
Safety and Hazards
“Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 2-amino-2-thiophen-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYFSPKLMCIDDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107357-02-8 |
Source
|
Record name | methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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